molecular formula C7H10N2O B183332 3-Methoxy-6-methylpyridin-2-amine CAS No. 478913-57-4

3-Methoxy-6-methylpyridin-2-amine

Cat. No. B183332
M. Wt: 138.17 g/mol
InChI Key: GCVWQZUQWGOTKH-UHFFFAOYSA-N
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Patent
US09346822B2

Procedure details

To a solution of 3-methoxy-6-methyl-2-nitropyridine (3.85 g) in ethanol (91.6 ml) was added 10% palladium-carbon (50% wet, 0.96 g), and the mixture was stirred under hydrogen atmosphere for 2 hours. The catalyst was filtered off, and the filtrate was concentrated to dryness. The residue was recrystallized from ethyl acetate/hexane to give the title compound (2.89 g).
Quantity
3.85 g
Type
reactant
Reaction Step One
Quantity
91.6 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
0.96 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([N+:10]([O-])=O)=[N:5][C:6]([CH3:9])=[CH:7][CH:8]=1>C(O)C.[C].[Pd]>[NH2:10][C:4]1[C:3]([O:2][CH3:1])=[CH:8][CH:7]=[C:6]([CH3:9])[N:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
3.85 g
Type
reactant
Smiles
COC=1C(=NC(=CC1)C)[N+](=O)[O-]
Name
Quantity
91.6 mL
Type
solvent
Smiles
C(C)O
Name
palladium-carbon
Quantity
0.96 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred under hydrogen atmosphere for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=NC(=CC=C1OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.89 g
YIELD: CALCULATEDPERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.